Ficulinic acid A
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Overview
Description
Ficulinic acid A is a natural compound that has been found to possess numerous biological activities. It is a member of the ficin family of proteolytic enzymes, which are commonly found in fig latex. Ficin enzymes have been used for various purposes, including meat tenderization, the production of cheese, and the treatment of warts. Ficulinic acid A, in particular, has been the subject of intense scientific research due to its potential applications in various fields, including medicine, biotechnology, and agriculture.
Scientific Research Applications
1. Neurodegenerative Disorders
Ficulinic acid A, belonging to the kynurenine family, has seen considerable interest in research for its potential roles in neurodegenerative disorders. It's especially notable in the context of the AIDS-dementia complex and Huntington's disease. The kynurenines, including compounds like quinolinic acid, have been the focus of over 3000 papers since the discovery of their effects in the early 1980s, highlighting their significance in understanding and treating these disorders (Stone, 2001).
2. Animal Research Ethics and Refinement
In animal research, especially in models for neurodegenerative diseases like Huntington's Disease, ethical concerns are paramount. This includes the use of compounds such as quinolinic acid in animal models. The focus is on limiting the negative impact of the disease progression in these models and ensuring high ethical standards in the scientific investigation (Olsson, Hansen, & Sandøe, 2007).
3. Potential in Nutrition and Pharmacology
Research on compounds structurally similar to ficulinic acid A, like maslinic acid, has demonstrated a range of biological activities, including antitumor, antidiabetic, antioxidant, and neuroprotective effects. These findings suggest potential applications in nutrition and as a therapeutic adjuvant in various treatments (Lozano-Mena, Sánchez-González, Juan, & Planas, 2014).
4. Neuroinflammation Research
Studies on maslinic acid, structurally related to ficulinic acid A, have shown potent anti-inflammatory actions by inhibiting the nuclear factor kappa B (NF-κB) signal transducer pathway. This suggests its potential in reducing neuroinflammation, relevant for conditions like cortical astrocytes stimulated with lipopolysaccharide (LPS) (Huang et al., 2011).
5. Renal Fibrosis Studies
In a study exploring the effects of maslinic acid, it was found to attenuate renal fibrosis in a unilateral ureteral obstruction model. This highlights its potential application in alleviating renal fibrotic changes, thereby contributing to the broader understanding of kidney-related disorders (Sun et al., 2021).
properties
CAS RN |
102791-30-0 |
---|---|
Product Name |
Ficulinic acid A |
Molecular Formula |
C26H48O3 |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
(E)-2-heptyl-10-oxononadec-11-enoic acid |
InChI |
InChI=1S/C26H48O3/c1-3-5-7-9-10-14-18-22-25(27)23-19-15-11-13-17-21-24(26(28)29)20-16-12-8-6-4-2/h18,22,24H,3-17,19-21,23H2,1-2H3,(H,28,29)/b22-18+ |
InChI Key |
MZFOIBHOHIMICN-RELWKKBWSA-N |
Isomeric SMILES |
CCCCCCC/C=C/C(=O)CCCCCCCC(CCCCCCC)C(=O)O |
SMILES |
CCCCCCCC=CC(=O)CCCCCCCC(CCCCCCC)C(=O)O |
Canonical SMILES |
CCCCCCCC=CC(=O)CCCCCCCC(CCCCCCC)C(=O)O |
synonyms |
ficulinic acid A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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